1-Cyclopentylazetidine-2-carbohydrazide

Description

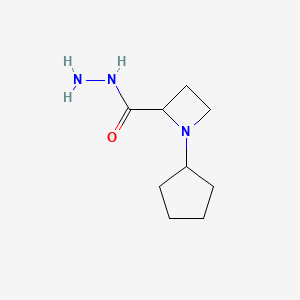

1-Cyclopentylazetidine-2-carbohydrazide is a heterocyclic compound featuring a four-membered azetidine ring fused with a cyclopentyl group and a carbohydrazide moiety. This structure combines conformational rigidity from the azetidine and cyclopentyl units with the reactive hydrazide functional group, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-cyclopentylazetidine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c10-11-9(13)8-5-6-12(8)7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXHQBJWVOUPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC2C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentylazetidine-2-carbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique azetidine structure, which contributes to its biological activity. The compound's molecular formula is , and it features a cyclopentyl group attached to an azetidine ring, which is further substituted with a carbohydrazide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural features often inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can lead to cell cycle arrest, preventing the transition from the G1 phase to the S phase, which is crucial in cancer cell proliferation.

Targeted Pathways

- Cell Cycle Regulation : By inhibiting CDK2, the compound may induce apoptosis in cancer cells.

- Signal Transduction : It may also affect pathways related to STAT3 signaling, which is involved in various cellular processes including growth and survival.

Biological Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrate its efficacy against various cancer cell lines.

Case Studies and Experimental Data

- Anticancer Activity :

- In a study involving breast cancer cell lines (MDA-MB-231 and MDA-MB-468), this compound showed an EC50 value of approximately 2.5 μM after 72 hours of treatment, indicating potent cytotoxicity against these cells .

- Comparative analysis with other azetidine derivatives revealed that modifications to the substituents significantly impacted their biological activity. For instance, derivatives with different alkyl or aryl groups demonstrated varying levels of potency against cancer cells.

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 2.5 | CDK2 inhibition |

| Other derivative A | MDA-MB-231 | >10 | No significant activity |

| Other derivative B | MDA-MB-468 | 4.4 | Weaker STAT3 inhibition |

Research Findings

Recent studies have focused on optimizing the structure of azetidine derivatives to enhance their biological activity. The incorporation of various functional groups has been shown to improve their selectivity and potency against specific cancer types.

Key Observations:

- Structure-Activity Relationship (SAR) : Modifications in the cyclopentyl group or the hydrazide moiety can lead to significant changes in anticancer activity.

- In Vivo Studies : Future research is needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : Compounds like 2-Cyclopentylidenehydrazine exhibit extensive N–H⋯O/N hydrogen bonding, forming parallel sheets . This suggests similar crystallinity for the target compound.

- Functional Groups : Sulfanyl and thiosemicarbazide groups in benzimidazole derivatives (e.g., ) enhance metal-binding capacity, unlike the carbohydrazide moiety in the target compound.

Reactivity Insights :

- The target compound likely forms via hydrazide-aldehyde/ketone condensation, analogous to and .

- Cyclopentyl groups may require specialized catalysts for ring closure, as seen in cyclohexylidene synthesis .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Notes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.